piperidin-4-yl N-cyclopropylcarbamate hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, as they are present in many pharmaceuticals. The piperidin-4-yl moiety serves as a synthetic building block for designing drugs with a wide range of biological activities. Researchers focus on intra- and intermolecular reactions to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are evaluated for potential pharmacological applications .
Development of Anticancer Agents
Piperidine structures are being explored for their anticancer properties. Piperidin-4-yl N-cyclopropylcarbamate hydrochloride can be used to synthesize compounds that show promise in inhibiting cancer cell growth and metastasis. These compounds are tested both in vitro and in vivo for their efficacy against various types of cancers .
Creation of Antimicrobial and Antifungal Medications
The antimicrobial and antifungal applications of piperidine derivatives are significant. Scientists utilize piperidin-4-yl N-cyclopropylcarbamate hydrochloride to develop new agents that can combat resistant strains of bacteria and fungi, contributing to the field of infectious diseases .
Analgesic and Anti-inflammatory Drug Synthesis
Compounds with the piperidine nucleus, such as piperidin-4-yl N-cyclopropylcarbamate hydrochloride, are investigated for their analgesic and anti-inflammatory effects. These compounds could lead to the development of new pain relievers and treatments for inflammatory conditions .
Neuroprotective and Anti-Alzheimer’s Research
Piperidine derivatives are also being studied for their neuroprotective properties and potential use in treating neurodegenerative diseases like Alzheimer’s. The piperidin-4-yl moiety is a key target for synthesizing compounds that could mitigate the progression of such diseases .
Antipsychotic and Antidepressant Drug Development
The piperidine nucleus is essential in the production of antipsychotic and antidepressant drugs. Piperidin-4-yl N-cyclopropylcarbamate hydrochloride may be used to create new therapeutic agents that address mental health issues, including depression and schizophrenia .
Mechanism of Action
While the specific mechanism of action for piperidin-4-yl N-cyclopropylcarbamate hydrochloride is not mentioned in the search results, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there could be ongoing research and development in this field.
properties
IUPAC Name |
piperidin-4-yl N-cyclopropylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYPIOVQAYGLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
piperidin-4-yl N-cyclopropylcarbamate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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